molecular formula C16H17NO B11743013 3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one

3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one

Cat. No.: B11743013
M. Wt: 239.31 g/mol
InChI Key: YFDZASPAPWZVRI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between a naphthaldehyde derivative and a dimethylamino ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted enones

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a fluorescent probe due to the naphthalene moiety.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can intercalate with DNA, while the enone moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)but-2-en-1-one: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.

    3-(Dimethylamino)-1-phenylbut-2-en-1-one: Contains a phenyl group instead of a naphthalene ring, which may alter its chemical properties and applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one

InChI

InChI=1S/C16H17NO/c1-12(17(2)3)10-16(18)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,1-3H3

InChI Key

YFDZASPAPWZVRI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)N(C)C

Origin of Product

United States

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